molecular formula C29H28ClN3O3 B10869330 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide

Cat. No.: B10869330
M. Wt: 502.0 g/mol
InChI Key: PEIJCSICYSVTGE-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a long name. Let’s break it down:
    • The core structure is a quinoline ring system (1,2-dihydroquinolin-3-yl).
    • It contains a piperidine ring (N-(2-methoxybenzyl)piperidine-3-carboxamide).
    • The chlorine substitution occurs at position 6 of the quinoline ring.
    • The phenyl group is attached to position 4 of the quinoline ring.
    • The methoxybenzyl group is linked to the piperidine nitrogen.
  • The compound’s systematic name reflects its structural features and substituents.
  • It may have pharmacological or biological significance due to its complex structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating reactivity, designing analogs, and exploring new synthetic methodologies.

      Biology: Studying interactions with biological targets (enzymes, receptors).

      Medicine: Assessing potential therapeutic effects (anticancer, antimicrobial, etc.).

      Industry: Developing novel materials or catalysts.

  • Mechanism of Action

    • The compound’s mechanism depends on its specific targets.
    • It may inhibit enzymes, modulate receptors, or affect cellular processes.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are still an active area of research, and further studies are necessary to fully understand its potential

    Properties

    Molecular Formula

    C29H28ClN3O3

    Molecular Weight

    502.0 g/mol

    IUPAC Name

    1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide

    InChI

    InChI=1S/C29H28ClN3O3/c1-36-25-12-6-5-10-20(25)17-31-28(34)21-11-7-15-33(18-21)27-26(19-8-3-2-4-9-19)23-16-22(30)13-14-24(23)32-29(27)35/h2-6,8-10,12-14,16,21H,7,11,15,17-18H2,1H3,(H,31,34)(H,32,35)

    InChI Key

    PEIJCSICYSVTGE-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

    Origin of Product

    United States

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